1-(Oxazol-2-yl)ethanamine

Lipophilicity Drug-likeness Physicochemical property prediction

1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4) is a racemic heterocyclic primary amine featuring a 1,3-oxazole ring directly substituted at the 2-position with an ethanamine side chain. With a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol, the compound contains one chiral center adjacent to the oxazole ring and a primary amine group that serves as a key functional handle for further derivatization.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 1083396-36-4
Cat. No. B2446810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxazol-2-yl)ethanamine
CAS1083396-36-4
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCC(C1=NC=CO1)N
InChIInChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
InChIKeyCWJDVDQXFIORGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4) | Heterocyclic Primary Amine Building Block for Medicinal Chemistry


1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4) is a racemic heterocyclic primary amine featuring a 1,3-oxazole ring directly substituted at the 2-position with an ethanamine side chain [1]. With a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol, the compound contains one chiral center adjacent to the oxazole ring and a primary amine group that serves as a key functional handle for further derivatization [1]. As a versatile building block, it is primarily employed in the synthesis of more complex heterocyclic compounds for pharmaceutical research and drug discovery programs [2].

Why Generic Substitution of 1-(Oxazol-2-yl)ethanamine with Other Oxazole Ethanamines Is Not Advisable


While multiple oxazole ethanamine isomers and derivatives share the same molecular formula (e.g., 2-(oxazol-2-yl)ethanamine) or possess similar heterocyclic cores, their distinct substitution patterns on the oxazole ring and differing side-chain attachment points confer unique stereoelectronic properties, spatial orientation of the amine moiety, and resultant reactivity profiles [1][2]. These structural differences manifest in divergent physicochemical parameters—including lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen bonding capacity—which directly influence compound behavior in both synthetic transformations and biological contexts [1]. Therefore, substitution without rigorous validation of functional equivalence risks introducing confounding variables into synthetic routes, compromising assay reproducibility, and potentially yielding false structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4) from Closest Structural Analogs


Comparative Lipophilicity: Lower XLogP3 of 1-(Oxazol-2-yl)ethanamine Versus 5-Methyl and Benzo-Fused Analogs

1-(Oxazol-2-yl)ethanamine exhibits a computed XLogP3 value of -0.4, which is substantially lower than that of the 5-methyl-substituted analog 1-(5-methyl-1,3-oxazol-2-yl)ethanamine (XLogP3 = 0.0) [1][2]. This 0.4 log unit difference in lipophilicity is a direct consequence of the unsubstituted oxazole ring in the target compound versus the presence of a methyl group at the 5-position in the comparator [2]. A lower logP value typically correlates with improved aqueous solubility and reduced passive membrane permeability, which are critical parameters in both synthetic handling and early-stage drug discovery profiling.

Lipophilicity Drug-likeness Physicochemical property prediction

Availability in High Purity Grades: 98%+ Purity Specifications from Multiple Vendors

1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4) is commercially available from multiple reputable vendors with purity specifications of 98% or higher, including catalog offerings at 98%+ purity . In contrast, many closely related analogs, such as 2-(oxazol-2-yl)ethanamine (CAS 885268-79-1) and 1-(oxazol-5-yl)ethanamine (CAS 751470-40-3), are more commonly offered at a baseline 95% purity . The availability of higher purity grades for the 2-yl ethanamine isomer reduces the burden of in-house purification and minimizes the risk of impurities interfering with sensitive downstream applications.

Purity Procurement Quality control

Regioisomeric Differentiation: 2-Substituted Oxazole Core Provides Distinct Reactivity from 5-Substituted Analogs

The ethanamine side chain in 1-(oxazol-2-yl)ethanamine is attached directly to the 2-position of the oxazole ring, which is adjacent to the ring oxygen atom [1]. This contrasts with 1-(oxazol-5-yl)ethanamine, where the side chain is attached at the 5-position. The proximity of the primary amine to the electron-withdrawing oxazole nitrogen and oxygen in the 2-substituted isomer alters the amine's basicity (pKa) and nucleophilicity relative to the 5-substituted analog. While specific pKa values for these exact compounds are not widely published, class-level inference based on oxazole electronic structure predicts that the 2-substituted amine is less basic than the 5-substituted variant due to stronger inductive electron withdrawal by the adjacent heteroatoms [2].

Regiochemistry Synthetic utility Reactivity

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

1-(Oxazol-2-yl)ethanamine has a computed topological polar surface area (TPSA) of 52.1 Ų, one hydrogen bond donor (primary amine), and three hydrogen bond acceptors (oxazole N, oxazole O, amine N) [1]. The structurally related 1-(benzo[d]oxazol-2-yl)ethanamine, in contrast, has a lower TPSA (approx. 38 Ų) due to the fused benzene ring, and differs in hydrogen bond donor/acceptor count [2]. TPSA is a key descriptor in predicting oral bioavailability and blood-brain barrier penetration; the higher TPSA of the target compound suggests it resides in a different region of chemical space, potentially favoring lower passive CNS penetration.

TPSA Drug-likeness Bioavailability prediction

Identified Hazards (H226, H314) Inform Handling Protocols and Shipping Classifications

1-(Oxazol-2-yl)ethanamine is classified with hazard statements H226 (Flammable liquid and vapor, 100% confidence) and H314 (Causes severe skin burns and eye damage, 100% confidence) [1]. It may also cause respiratory irritation (H335, 50% confidence). Importantly, at least one major vendor (AKSci) does not classify this compound as a hazardous material for DOT/IATA transport, thereby eliminating hazmat fees for shipments . In contrast, some structurally similar amines with different substitution patterns or salt forms may carry distinct hazard profiles or shipping restrictions. The specific hazard and transport classification of this compound directly impacts procurement costs and laboratory safety protocols.

Hazard classification Safety Logistics

Key Research and Industrial Application Scenarios for 1-(Oxazol-2-yl)ethanamine (CAS 1083396-36-4)


Synthesis of Hydrophilic Oxazole-Containing Pharmacophores

Leveraging the lower XLogP3 of -0.4 (compared to methylated analogs with XLogP3 of 0.0), 1-(oxazol-2-yl)ethanamine is the optimal building block for constructing oxazole-containing pharmacophores that require enhanced aqueous solubility and reduced lipophilicity. This is particularly relevant for early-stage drug discovery programs targeting polar binding sites or seeking to improve solubility-limited pharmacokinetic profiles [1][2].

High-Fidelity Synthesis Requiring Stringent Purity Specifications

For multi-step synthetic routes where intermediate purity directly impacts final yield and byproduct profile, the commercial availability of 1-(oxazol-2-yl)ethanamine at 98%+ purity offers a significant advantage. This reduces or eliminates the need for pre-reaction purification steps, streamlining workflows in medicinal chemistry and process development laboratories [1][2].

Regiochemistry-Dependent SAR Studies and Fragment-Based Drug Discovery

The unique 2-substituted oxazole regioisomer provides a distinct electronic and steric environment for the primary amine compared to 5-substituted isomers. This regiospecificity is essential for structure-activity relationship (SAR) campaigns where the precise spatial positioning of the amine functionality relative to the oxazole heteroatoms dictates target binding and selectivity [1][2].

Cost-Effective Procurement for International Research Collaborations

The non-hazardous transport classification for 1-(oxazol-2-yl)ethanamine from select suppliers eliminates hazmat shipping fees and reduces logistical complexity for international shipments. This makes it a more economical and logistically straightforward option for academic and industrial research groups operating across multiple countries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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